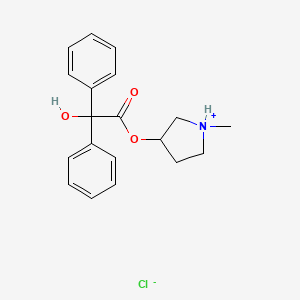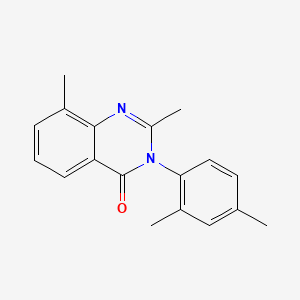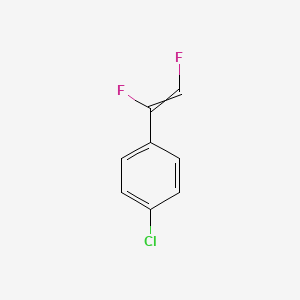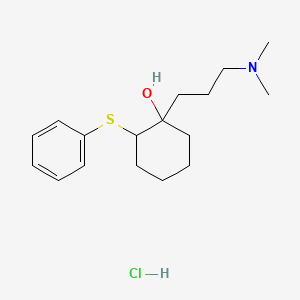![molecular formula C16H34N6P2S2 B13741085 N,N'-bis[bis(aziridin-1-yl)phosphinothioyl]octane-1,8-diamine CAS No. 31695-52-0](/img/structure/B13741085.png)
N,N'-bis[bis(aziridin-1-yl)phosphinothioyl]octane-1,8-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis[bis(aziridin-1-yl)phosphinothioyl]octane-1,8-diamine is a complex organic compound known for its unique chemical structure and properties. This compound features aziridine groups, phosphinothioyl groups, and an octane-1,8-diamine backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[bis(aziridin-1-yl)phosphinothioyl]octane-1,8-diamine typically involves the reaction of aziridine with phosphinothioyl chloride, followed by the introduction of an octane-1,8-diamine backbone. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[bis(aziridin-1-yl)phosphinothioyl]octane-1,8-diamine undergoes various chemical reactions, including:
Oxidation: The aziridine groups can be oxidized to form corresponding oxaziridines.
Reduction: The phosphinothioyl groups can be reduced to phosphine derivatives.
Substitution: The aziridine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine groups under mild conditions.
Major Products Formed
Oxidation: Formation of oxaziridines.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted aziridines with various functional groups.
Scientific Research Applications
N,N’-bis[bis(aziridin-1-yl)phosphinothioyl]octane-1,8-diamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a cross-linking agent in protein and DNA studies.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N’-bis[bis(aziridin-1-yl)phosphinothioyl]octane-1,8-diamine involves the interaction of its aziridine groups with nucleophiles, leading to the formation of covalent bonds. This reactivity is harnessed in cross-linking applications, where the compound can form stable linkages between biomolecules or polymer chains. The phosphinothioyl groups also contribute to the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis[bis(aziridin-1-yl)phosphinothioyl]heptane-1,7-diamine: Similar structure with a heptane backbone instead of octane.
1-(bis(aziridin-1-yl)phosphinothioyl)-2-trichloromethyl-4,5-dihydro-1H-imidazole: Contains an imidazole ring instead of an octane backbone.
Uniqueness
N,N’-bis[bis(aziridin-1-yl)phosphinothioyl]octane-1,8-diamine is unique due to its specific combination of aziridine and phosphinothioyl groups, along with the octane-1,8-diamine backbone. This combination imparts distinct reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
31695-52-0 |
|---|---|
Molecular Formula |
C16H34N6P2S2 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
N,N'-bis[bis(aziridin-1-yl)phosphinothioyl]octane-1,8-diamine |
InChI |
InChI=1S/C16H34N6P2S2/c25-23(19-9-10-19,20-11-12-20)17-7-5-3-1-2-4-6-8-18-24(26,21-13-14-21)22-15-16-22/h1-16H2,(H,17,25)(H,18,26) |
InChI Key |
UIDXRHXYURZNGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1P(=S)(NCCCCCCCCNP(=S)(N2CC2)N3CC3)N4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Diazadicyclobuta[def,jkl]biphenylene](/img/structure/B13741010.png)

![[5-(Bromomethyl)pyrazin-2-yl]carbamic acid](/img/structure/B13741016.png)
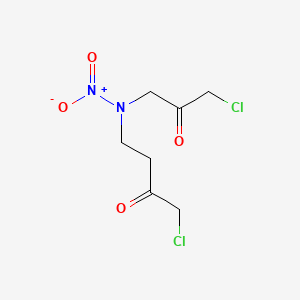
![6-Amino-1-(3-chlorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13741025.png)

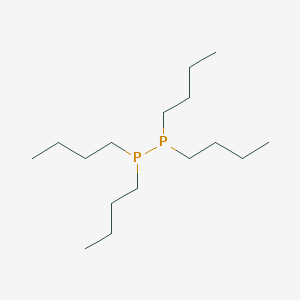
![1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene](/img/structure/B13741048.png)
![4-[7-[5-(diethylazaniumyl)pentan-2-yloxycarbonyl]-9-oxofluorene-2-carbonyl]oxypentyl-diethylazanium;dichloride](/img/structure/B13741052.png)
